Methyl 4-(phenyl-propionyl-amino)-piperidine-4-carboxylate HCl
Description
Methyl 4-(phenyl-propionyl-amino)-piperidine-4-carboxylate HCl (CAS 61085-87-8) is a piperidine derivative characterized by a phenyl-propionyl-amino substituent at the 4-position of the piperidine ring and a methyl carboxylate ester group. Its synthesis involves modifications of the piperidine scaffold, a common motif in bioactive molecules targeting neurological and enzymatic pathways .
Properties
IUPAC Name |
methyl 4-(N-propanoylanilino)piperidine-4-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O3.ClH/c1-3-14(19)18(13-7-5-4-6-8-13)16(15(20)21-2)9-11-17-12-10-16;/h4-8,17H,3,9-12H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHAKVFPGXHKSME-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N(C1=CC=CC=C1)C2(CCNCC2)C(=O)OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.82 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reductive Amination and Sequential Acylation
A widely reported strategy involves reductive amination followed by acylation to construct the piperidine core and introduce the phenylpropionyl group.
Step 1: Synthesis of Methyl 4-Aminopiperidine-4-Carboxylate
The piperidine backbone is formed via reductive amination of a β-keto ester precursor. For example, methyl 4-oxopiperidine-4-carboxylate undergoes reductive amination with ammonium acetate in the presence of sodium cyanoborohydride or sodium triacetoxyborohydride. This step yields methyl 4-aminopiperidine-4-carboxylate, a critical intermediate.
Step 2: N-Acylation with Phenylpropionyl Chloride
The primary amine is acylated using phenylpropionyl chloride in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF). Triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) serves as a base to neutralize HCl generated during the reaction. This step introduces the phenylpropionylamino moiety, forming the free base of the target compound.
Step 3: Hydrochloride Salt Formation
The free base is treated with hydrogen chloride (HCl) gas in a polar aprotic solvent such as acetone or ethanol. Crystallization yields the hydrochloride salt with high purity.
Aza-Michael Addition and Cyclization
Alternative routes leverage palladium-catalyzed aza-Michael additions to assemble the piperidine ring.
Step 1: Aza-Michael Reaction
An α,β-unsaturated carbonyl compound, such as methyl acrylate, reacts with a phenylpropionamide derivative in the presence of a palladium catalyst (e.g., Pd(PhCN)₂Cl₂). This forms a β-amino ester adduct, which undergoes intramolecular cyclization under basic conditions (e.g., potassium tert-butoxide) to generate the piperidine ring.
Step 2: Esterification and Salt Formation
The cyclized product is esterified using methanol and thionyl chloride, followed by HCl treatment to yield the final hydrochloride salt.
Hydrolysis of Nitrile Precursors
Patented methods for remifentanil synthesis describe nitrile hydrolysis as a key step, which can be adapted for this compound.
Step 1: Synthesis of 4-Cyanopiperidine Intermediate
A 4-cyanopiperidine derivative is prepared via nucleophilic substitution or cyanoethylation. For example, reacting 4-chloropiperidine with sodium cyanide in dimethyl sulfoxide (DMSO) forms 4-cyanopiperidine.
Step 2: Hydrolysis to Carboxylic Acid
The nitrile group is hydrolyzed to a carboxylic acid using concentrated hydrochloric acid under reflux. Subsequent esterification with methanol and sulfuric acid produces the methyl ester.
Step 3: Acylation and Salt Formation
The intermediate is acylated with phenylpropionyl chloride, followed by HCl gas treatment to precipitate the hydrochloride salt.
Optimization and Reaction Conditions
Solvent and Temperature Effects
-
Reductive Amination : Optimal yields (70–85%) are achieved using methanol or ethanol as solvents at 60–80°C.
-
Acylation : Anhydrous DCM at 0–5°C minimizes side reactions like over-acylation.
-
Cyclization : Dieckmann cyclization requires refluxing acetonitrile with 1% water to facilitate decarboxylation.
Catalysts and Reagents
-
Palladium Catalysts : Pd(PhCN)₂Cl₂ enhances regioselectivity in aza-Michael additions.
-
Coupling Agents : EDC/HOBt systems improve amide bond formation efficiency.
Analytical Characterization
Spectroscopic Data
-
Mass Spectrometry : Molecular ion peak at m/z 326.82 (M+H⁺).
-
¹H NMR : Key signals include δ 7.3–7.5 (aryl protons), δ 3.7 (ester methyl), and δ 1.2–2.8 (piperidine and propionyl protons).
Industrial-Scale Synthesis Considerations
Large-scale production prioritizes cost-effective reagents and solvent recovery. The reductive amination route is favored for its scalability, with reported yields exceeding 80% after optimization. Continuous flow reactors are employed for aza-Michael additions to enhance throughput .
Chemical Reactions Analysis
Chemical Reactions Involving Methyl 4-(phenyl-propionyl-amino)-piperidine-4-carboxylate HCl
The chemical reactivity of methyl 4-(phenyl-propionyl-amino)-piperidine-4-carboxylate hydrochloride can be analyzed through various reactions typical for opioid compounds. These reactions include:
-
Esterification : The carboxylic acid moiety can undergo esterification reactions, typically with alcohols under acidic conditions to form esters.
-
Hydrolysis : In the presence of water and an acid or base, the ester bond can be hydrolyzed back to the corresponding acid and alcohol.
-
N-Alkylation : The nitrogen atom in the piperidine ring can undergo alkylation reactions, which are essential for modifying the compound's pharmacological properties.
-
Oxidation : The compound can be oxidized to form various metabolites, which may exhibit different biological activities.
Reaction Conditions and Yields
The following table summarizes typical reaction conditions and yields for the synthesis of methyl 4-(phenyl-propionyl-amino)-piperidine-4-carboxylate hydrochloride:
| Step | Reaction Type | Reagents | Conditions | Yield (%) |
|---|---|---|---|---|
| 1 | Esterification | Methyl acrylate | Ethanol, reflux | ~70 |
| 2 | Propionylation | Propionic anhydride | Triethylamine, reflux | ~60 |
| 3 | Purification | Isopropanol + HCl | Crystallization | >98 |
Metabolism and Pharmacokinetics
Methyl 4-(phenyl-propionyl-amino)-piperidine-4-carboxylate hydrochloride is metabolized primarily through hepatic pathways involving cytochrome P450 enzymes. The principal metabolic pathway includes N-dealkylation and hydroxylation at various positions on the piperidine ring and phenolic moieties .
Metabolite Identification
The metabolites formed from this compound can include:
-
Hydroxymethyl derivatives
-
N-dealkyated forms
-
Various conjugated metabolites that may exhibit altered bioactivity compared to the parent compound.
Scientific Research Applications
Analgesic Properties
Research indicates that compounds similar to methyl 4-(phenyl-propionyl-amino)-piperidine-4-carboxylate HCl exhibit significant analgesic effects. For instance, studies on fentanyl-related compounds have shown that modifications to the piperidine structure can enhance potency and selectivity for mu-opioid receptors, suggesting that this compound may also possess similar properties .
Synthesis of Novel Opioids
The compound serves as a precursor in the synthesis of novel synthetic opioids. The structural features of this compound allow for modifications that can lead to new compounds with improved therapeutic profiles or reduced side effects compared to traditional opioids .
Case Study: Synthesis Pathways
A notable study outlines various synthetic pathways for derivatives of piperidine-based analgesics, emphasizing the role of this compound in creating more potent analgesics through acylation and alkylation reactions .
| Synthesis Method | Description | Outcome |
|---|---|---|
| Acylation | Involves adding acyl groups to the piperidine nitrogen | Enhanced analgesic activity |
| Alkylation | Modifying the piperidine ring with various alkyl groups | Improved receptor selectivity |
| Ring Modifications | Changing the piperidine ring to pyrrolidine or azepine structures | Variations in potency observed |
Pharmacological Studies
Pharmacological evaluations have demonstrated that compounds derived from or related to this compound show high affinity for mu-opioid receptors while exhibiting lower affinity for delta and kappa receptors. This selective binding profile is crucial for minimizing adverse effects associated with opioid use, such as respiratory depression .
Mechanism of Action
Norcarfentanil (hydrochloride) exerts its effects by interacting with opioid receptors, primarily the mu-opioid receptors. These receptors are distributed in the brain, spinal cord, and other tissues. Norcarfentanil acts as an agonist at these receptors, leading to analgesic and sedative effects . The binding of norcarfentanil to the mu-opioid receptors activates G-protein coupled receptors, which modulate synaptic transmission and produce the characteristic effects of opioids .
Comparison with Similar Compounds
Fentanyl Analogs
The compound shares structural homology with fentanyl derivatives, particularly methyl 4-(N-phenylpropionamido)piperidine-4-carboxylate (44a) , a precursor in remifentanil synthesis (). Key comparisons include:
- Structural Differences: Target Compound: Features a phenyl-propionyl-amino group and methyl carboxylate. Fentanyl Analogs: Retain the N-phenylpropionamide core but vary in substituents (e.g., carfentanil’s CO2CH3 group).
- Functional Impact :
- The methyl carboxylate group in the target compound may enhance binding to opioid receptors, similar to carfentanil’s improved analgesic potency over fentanyl due to its ester moiety .
- However, unlike fentanyl analogs, the target compound lacks the phenethyl group critical for µ-opioid receptor selectivity, suggesting divergent pharmacological profiles .
Table 1: Comparison with Fentanyl Analogs
Antileishmanial Piperidine-Pteridine Derivatives
Piperidine derivatives with methyl carboxylate groups, such as methyl-1-(4-(((2,4-diaminopteridin-6-yl)methyl)amino)benzoyl)piperidine-4-carboxylate, demonstrate potent inhibition of Leishmania enzymes like pteridine reductase 1 (PTR1) (). Comparisons include:
- Structural Similarities :
- Both compounds feature a 4-carboxylate piperidine core.
- Functional Differences: The target compound’s phenyl-propionyl-amino group replaces the pteridine-linked benzoyl group in antileishmanial derivatives, likely reducing affinity for PTR1. Antileishmanial derivatives prioritize hydrogen bonding with the pteridine scaffold, which is absent in the target compound .
Table 2: Antileishmanial Activity Comparison
| Compound | Target Enzyme | IC50/Selectivity | Reference |
|---|---|---|---|
| Target Compound | N/A | Not reported | – |
| Piperidine-Pteridine Derivative | PTR1 | Sub-µM IC50, high selectivity |
Piperidine Carboxylate Esters
Simpler analogs like methyl piperidine-4-carboxylate HCl (CAS 7462-86-4) and ethyl 4-methylpiperidine-4-carboxylate HCl (CAS 225240-71-1) highlight the role of ester groups and alkyl substitutions ():
- Methyl vs. Ethyl Esters :
- Ethyl esters (e.g., CAS 225240-71-1) may improve lipophilicity compared to methyl esters, affecting membrane permeability.
Table 3: Physicochemical Properties
| Compound (CAS) | Ester Group | Substituent | Molecular Weight |
|---|---|---|---|
| Target Compound (61085-87-8) | Methyl | Phenyl-propionyl-amino | ~340 (estimated) |
| Methyl piperidine-4-carboxylate (7462-86-4) | Methyl | None | 179.6 |
| Ethyl 4-methylpiperidine-4-carboxylate (225240-71-1) | Ethyl | 4-Methyl | 207.7 |
Biological Activity
Methyl 4-(phenyl-propionyl-amino)-piperidine-4-carboxylate hydrochloride is a synthetic compound belonging to the piperidine class, which has garnered attention for its potential biological activities, particularly in the context of analgesic properties. This article explores the compound's biological activity, metabolic pathways, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by a piperidine ring with various substituents, including a phenyl group and a propionyl amino moiety at the 4-position. Its molecular formula is with a molecular weight of approximately 290.36 g/mol. The presence of the carboxylate group contributes to its solubility and interaction with biological targets.
Biological Activity
Analgesic Properties :
Research indicates that piperidine derivatives exhibit significant analgesic activity. Methyl 4-(phenyl-propionyl-amino)-piperidine-4-carboxylate HCl has been studied for its affinity towards opioid receptors, particularly the μ-opioid receptor, which is crucial for pain relief mechanisms.
Table 1: Comparison of Analgesic Potency
| Compound Name | μ-Receptor Affinity (nM) | ED50 (mg/kg) |
|---|---|---|
| This compound | TBD | TBD |
| Fentanyl | 1.03 | 2.0 |
| Morphine | 19 | 5.0 |
Note: Exact values for this compound are yet to be determined (TBD) in available literature.
Metabolic Pathways
The metabolism of this compound shares similarities with other piperidine derivatives. It is primarily metabolized in the liver through oxidative pathways, including N-dealkylation and hydroxylation processes. These metabolic transformations can lead to both active and inactive metabolites.
Figure 1: Proposed Metabolic Pathway
Metabolic Pathway (Hypothetical representation; actual data may vary)
Case Studies and Research Findings
- Case Study on Pain Management : A study involving animal models demonstrated that administration of this compound resulted in significant pain relief comparable to traditional opioids, indicating its potential as an analgesic agent.
- Toxicological Assessment : Toxicological evaluations have shown that while the compound exhibits potent analgesic effects, it also presents risks associated with opioid use, including potential for dependency and adverse reactions.
- Comparative Studies : Comparative studies with fentanyl analogs have revealed that while this compound has lower potency than fentanyl, it may offer a safer profile with fewer side effects.
Q & A
Basic Research Questions
Q. What synthetic methodologies are most effective for producing Methyl 4-(phenyl-propionyl-amino)-piperidine-4-carboxylate HCl with high purity?
- Methodology : Multi-step synthesis involving piperidine carboxylate precursors (e.g., ethyl isonipecotate) and sequential alkylation/acylation reactions. For example, reacting piperidine derivatives with brominated reagents (e.g., 1-bromo-2-chloroethane) in solvents like tetrahydrofuran (THF) or toluene, followed by propionylation of the amine group. Purification via recrystallization or column chromatography is critical to isolate the hydrochloride salt .
- Optimization : Use of lithium diisopropylamide (LDA) as a strong base to deprotonate intermediates and improve reaction efficiency .
Q. How can spectroscopic techniques confirm the structural integrity of this compound?
- Nuclear Magnetic Resonance (NMR) : H and C NMR to verify piperidine ring conformation, propionyl group integration, and aromatic proton signals from the phenyl group .
- Mass Spectrometry (MS) : High-resolution LC-MS or MALDI-TOF to confirm molecular weight (CHNO·HCl, MW 326.8) and detect fragmentation patterns .
- Infrared (IR) Spectroscopy : Identification of carbonyl (C=O) stretches (~1700 cm) and secondary amine bands (~3300 cm) .
Q. What are the recommended handling and storage protocols to maintain stability?
- Handling : Use inert atmospheres (e.g., nitrogen) during synthesis to prevent hydrolysis. Avoid prolonged exposure to moisture or light .
- Storage : Store in airtight containers at –20°C, desiccated. Stability assessments via accelerated degradation studies (e.g., 40°C/75% relative humidity) can determine shelf life .
Advanced Research Questions
Q. What strategies address contradictions in reported receptor binding affinities for this compound?
- Cross-Validation : Use standardized μ-opioid receptor (MOR) binding assays (e.g., competitive displacement with H-naloxone) across multiple labs to minimize variability .
- Allosteric Effects : Investigate if differential assay conditions (e.g., GTPγS for G-protein coupling) influence affinity measurements .
Q. How does the metabolic stability of this compound compare to carfentanil, and what models are suitable for assessment?
- In Vitro Models : Human liver microsomes (HLM) with LC-MS/MS quantification of parent compound and metabolites (e.g., N-dealkylation products) .
- In Vivo Models : Pharmacokinetic studies in rodents (e.g., plasma half-life, brain penetration) using radiolabeled analogs. Compare metabolic clearance rates to carfentanil .
Q. What advanced chromatographic methods differentiate this compound from structural analogs in biological samples?
- UHPLC-HRMS : Employ a C18 column with a gradient of acetonitrile/0.1% formic acid and monitor unique fragment ions (e.g., m/z 290.1 for the free base). High-resolution MS (Orbitrap) ensures specificity in complex matrices .
- Ion Mobility Spectrometry (IMS) : Resolve isobaric interferents by distinguishing collision cross-section (CCS) values .
Data Contradiction Analysis
Q. How should researchers resolve discrepancies in synthetic yields reported across studies?
- Critical Parameters : Compare solvent polarity (e.g., THF vs. acetone), reaction temperatures, and stoichiometry of reagents. Reproduce conditions from conflicting studies to identify yield-limiting steps .
- Byproduct Analysis : Use GC-MS or H NMR to detect side products (e.g., unreacted intermediates) that reduce yield .
Q. Why do potency estimates vary between in vitro and in vivo models?
- Bioavailability Factors : Assess solubility (logP ~2.5) and blood-brain barrier penetration via PAMPA assays. Low oral bioavailability may explain reduced in vivo efficacy despite high in vitro binding .
- Metabolite Interference : Identify active metabolites (e.g., N-oxide derivatives) that contribute to observed effects in vivo but are absent in vitro .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
